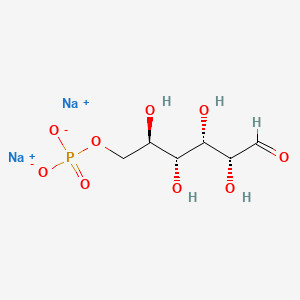
4-Aminopiperidine-4-carboxylic acid hydrobromide
描述
4-Aminopiperidine-4-carboxylic acid hydrobromide is a derivative of 4-aminopiperidine, which is a cyclic α,α-disubstituted α-amino acid. The presence of both an amino group and a carboxylic acid group in the molecule allows it to participate in a variety of chemical reactions and makes it a valuable building block in the synthesis of more complex molecules, such as peptides and metallopeptides .
Synthesis Analysis
The synthesis of derivatives of 4-aminopiperidine, such as trans-4-aminopiperidine-3-carboxylic acid (APiC), has been reported with routes that allow for the production of either enantiomer. These intermediates can be purified by crystallization, which facilitates large-scale preparation . Another synthetic strategy for cyclic α,α-disubstituted α-amino acids, specifically 1-substituted 4-aminopiperidine-4-carboxylic acids, involves reductive amination followed by Curtius rearrangement. This method is versatile, allowing for the introduction of bulky substituents and optically active pendent chiral substituents .
Molecular Structure Analysis
The molecular structure of 4-aminopiperidine derivatives is such that they can be incorporated into peptides to form helical structures. For instance, APiC residues can be included in a 14-helix conformation, which is defined by specific hydrogen bonds . Additionally, the novel bipyridyl amino acid derivative, 4'-aminomethyl-2,2'-bipyridyl-4-carboxylic acid (Abc), demonstrates how the insertion of a bipyridyl group into the peptide main chain can impose conformational constraints and influence the secondary structure of the peptide .
Chemical Reactions Analysis
The chemical reactivity of 4-aminopiperidine derivatives is highlighted by their ability to form co-crystals with substituted salicylic acids, where proton transfer occurs from the carboxyl group to the nitrogen of the base, forming diverse supramolecular synthons . Moreover, the synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, illustrates the potential for 4-aminopiperidine derivatives to be used in spin labeling, which is a technique used in studying molecular structures and dynamics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminopiperidine derivatives are influenced by their molecular structure. The presence of both amino and carboxylic acid functional groups allows for the formation of salts and co-crystals with other compounds, which can lead to a variety of solid forms, including hydrates and solvates. These properties are crucial for the application of these compounds in crystal engineering and the design of materials with specific supramolecular architectures .
科学研究应用
Synthesis of Pharmaceuticals
4-Aminopiperidine-4-carboxylic acid hydrobromide has been utilized in the synthesis of pharmaceutical compounds. For instance, it was used in a two-step sequence involving the Ugi four-component reaction for preparing derivatives of 4-aminopiperidine-4-carboxylic acid. This method led to the successful synthesis of drugs like carfentanil and remifentanil, offering improved synthesis times and yields compared to previous methods (Malaquin et al., 2010).
Protein Binding Studies
The compound has been incorporated into peptides for exploring protein binding interactions. Specifically, a study placed a 4-aminopiperidine-4-carboxylic acid residue in a peptide to form a platform for acylation with various groups. This approach aimed to identify potential binding interactions with protein features, demonstrating its utility in protein-related research (Kang et al., 2007).
Development of Beta-Amino Acids
Research on 4-Aminopiperidine-4-carboxylic acid hydrobromide has contributed to the development of new beta-amino acids. An example is the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), which has shown potential for large-scale preparation. This synthesis can produce either enantiomer of the compound, showcasing its versatility in chemical synthesis (Schinnerl et al., 2003).
Peptide Synthesis
The compound has been used in the solid-phase synthesis of peptides. It was incorporated into peptide sequences using Fmoc chemistry, demonstrating effectiveness in internal positions of peptide chains. This application highlights its role in the advancement of peptide chemistry and its potential in various biochemical studies (Martin et al., 2001).
pH-Sensitive Conformational Studies
Derivatives of 4-Aminopiperidine-4-carboxylic acid hydrobromide have been explored as potential pH-sensitive conformational switches. These compounds can undergo conformational changes in response to variations in pH, as demonstrated in a study with trans-3-hydroxy-4-morpholinopiperidine. Such properties make them useful for understanding molecular interactions influenced by pH changes (Samoshin et al., 2013).
Development of Antioxidants
The compound has also been utilized in the synthesis of antioxidants. For example, a study involved its reaction with 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) to create spin-labeled amides. These synthesized compounds showed promise for biomedical applications, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).
属性
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGZXQQWOMJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601824 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine-4-carboxylic acid hydrobromide | |
CAS RN |
76508-55-9 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















